molecular formula C24H21N3O4S2 B2961037 methyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1260918-89-5

methyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2961037
CAS No.: 1260918-89-5
M. Wt: 479.57
InChI Key: CIKJVQWOFSXNQV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl scaffold substituted with a 2,4-dimethylphenyl group at position 2.
  • A sulfanyl acetamido linker bridging the pyrimidinone core to a methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[[2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-14-4-9-19(15(2)12-14)27-22(29)21-18(10-11-32-21)26-24(27)33-13-20(28)25-17-7-5-16(6-8-17)23(30)31-3/h4-12H,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKJVQWOFSXNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group and the sulfanyl group. The final steps involve the acetamido and benzoate modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate ()
  • Core Structure: Shares the thieno[3,2-d]pyrimidinone scaffold but differs in substituents: Phenyl Substituent: 4-Methylphenyl (vs. 2,4-dimethylphenyl in the target compound). Ester Group: Ethyl benzoate (vs. methyl benzoate).
  • Physicochemical Properties :
    • Molecular weight: ~507.6 g/mol (estimated for ethyl variant vs. ~493.6 g/mol for methyl variant).
    • The ethyl ester may confer slightly higher lipophilicity compared to the methyl ester.
  • Synthetic Relevance : Highlights the modularity of ester and aryl substituents in this class .
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives ()
  • Core Structure: Replaces thieno[3,2-d]pyrimidinone with a benzo[b][1,4]oxazin-3(4H)-one fused to a pyrimidine ring.
  • Functional Groups: Includes an amino-pyrimidine group and a 1,2,4-oxadiazole linker.
4-(4-Amino-1-(Substituted Chromen-4-One)Pyrazolo[3,4-d]Pyrimidin-3-yl) Derivatives ()
  • Core Structure : Pyrazolo[3,4-d]pyrimidine fused to a chromen-4-one system.
  • Substituents : Fluorine atoms and isopropyl benzamide groups.
  • Key Features: Fluorination increases metabolic stability, while the pyrazolo-pyrimidine core may enhance kinase selectivity compared to thieno-pyrimidinones .

Physicochemical and Functional Comparison

Property/Feature Target Compound Ethyl Benzoate Analog () Benzooxazine Derivative () Pyrazolo-Pyrimidine ()
Core Heterocycle Thieno[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidinone Benzo[b][1,4]oxazin-3(4H)-one Pyrazolo[3,4-d]pyrimidine
Aryl Substituent 2,4-Dimethylphenyl 4-Methylphenyl Varied substituted phenyl 3-Fluorophenyl
Linker/Functional Group Sulfanyl acetamido Sulfanyl acetamido 1,2,4-Oxadiazole Acetyl/isopropyl benzamide
Ester Group Methyl benzoate Ethyl benzoate N/A N/A
Molecular Weight (g/mol) ~493.6 ~507.6 ~450–550 (variable) ~589.1
Key Synthetic Method Not explicitly reported Nucleophilic substitution Cs2CO3-mediated coupling Suzuki-Miyaura coupling

Biological Activity

Methyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thienopyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions:

  • Preparation of the thienopyrimidine core .
  • Introduction of the 2,4-dimethylphenyl group .
  • Incorporation of the sulfanyl group .
  • Final modifications to include acetamido and benzoate groups .

These steps require precise reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds with a thienopyrimidine structure often exhibit significant antimicrobial activity. A study evaluated various thienopyrimidine derivatives against multiple bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results showed that derivatives similar to this compound exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

In addition to antimicrobial properties, thienopyrimidine derivatives have been explored for their anticancer potential. A recent study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureBiological Activity
Thienopyrimidine coreAntimicrobial and anticancer properties
Sulfanyl groupEnhances interaction with biological targets
Acetamido groupIncreases solubility and bioavailability

Case Studies

  • Antibacterial Study : A series of thienopyrimidine derivatives were tested against E. coli and S. aureus. The most potent compounds exhibited MIC values lower than 50 µg/mL, indicating strong antibacterial activity .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM .

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